Cas no 1972-05-0 (Phenol,3-methoxy-2-[(1R,6R)-3-methyl-6-(1-methylethenyl)-2-cyclohexen-1-yl]-5-pentyl-)
![Phenol,3-methoxy-2-[(1R,6R)-3-methyl-6-(1-methylethenyl)-2-cyclohexen-1-yl]-5-pentyl- structure](https://pt.kuujia.com/scimg/cas/1972-05-0x500.png)
1972-05-0 structure
Nome do Produto:Phenol,3-methoxy-2-[(1R,6R)-3-methyl-6-(1-methylethenyl)-2-cyclohexen-1-yl]-5-pentyl-
Phenol,3-methoxy-2-[(1R,6R)-3-methyl-6-(1-methylethenyl)-2-cyclohexen-1-yl]-5-pentyl- Propriedades químicas e físicas
Nomes e Identificadores
-
- Phenol,3-methoxy-2-[(1R,6R)-3-methyl-6-(1-methylethenyl)-2-cyclohexen-1-yl]-5-pentyl-
- Cannabidiol monomethyl ether
- cannabidiol-3-monomethyl ether
- 3-methoxy-2-[(1R,6R)-3-methyl-6-(prop-1-en-2-yl)cyclohex-2-en-1-yl]-5-pentylphenol
- Phenol, 3-methoxy-2-(3-methyl-6-(1-methylethenyl)-2-cyclohexen-1-yl)-5-pentyl-, (1R-trans)-
- PHENOL, 3-METHOXY-2-((1R,6R)-3-METHYL-6-(1-METHYLETHENYL)-2-CYCLOHEXEN-1-YL)-5-PENTYL-
- 1972-05-0
- 3-Methoxy-2-[(1R,6R)-3-methyl-6-(1-methylethenyl)-2-cyclohexen-1-yl]-5-pentylphenol
- CHEMBL501210
- 3-methoxy-2-[(1R,6R)-3-methyl-6-prop-1-en-2-ylcyclohex-2-en-1-yl]-5-pentylphenol
- Phenol, 3-methoxy-2-[(1R,6R)-3-methyl-6-(1-methylethenyl)-2-cyclohexen-1-yl]-5-pentyl-
- UDG7T94PXM
- CBDM
- 3-METHOXY-2-((1R,6R)-3-METHYL-6-(1-METHYLETHENYL)-2-CYCLOHEXEN-1-YL)-5-PENTYLPHENOL
- SCHEMBL13214117
- DTXSID30941477
- UNII-UDG7T94PXM
- CBD monomethyl ether
-
- Inchi: InChI=1S/C22H32O2/c1-6-7-8-9-17-13-20(23)22(21(14-17)24-5)19-12-16(4)10-11-18(19)15(2)3/h12-14,18-19,23H,2,6-11H2,1,3-5H3
- Chave InChI: IPGGELGANIXRSX-UHFFFAOYSA-N
- SMILES: COC1=CC(CCCCC)=CC(O)=C1C1C(C(C)=C)CCC(C)=C1
Propriedades Computadas
- Massa Exacta: 328.24
- Massa monoisotópica: 328.24
- Contagem de átomos isótopos: 0
- Contagem de dadores de ligações de hidrogénio: 1
- Contagem de aceitadores de ligações de hidrogénio: 2
- Contagem de Átomos Pesados: 24
- Contagem de Ligações Rotativas: 7
- Complexidade: 439
- Contagem de Unidades Ligadas Covalentemente: 1
- Contagem de Estereocentros Átomos Definidos: 2
- Contagem de Estereocentros Átomos Indefinidos: 0
- Contagem de Stereocenters de Obrigações Definidas: 0
- Contagem de Stereocenters Indefined Bond: 0
- XLogP3: 6.8
- Superfície polar topológica: 29.5Ų
Propriedades Experimentais
- Densidade: 0.988
- Ponto de ebulição: 418°Cat760mmHg
- Ponto de Flash: 142.1°C
- Índice de Refracção: 1.524
- PSA: 29.46000
- LogP: 6.14950
Phenol,3-methoxy-2-[(1R,6R)-3-methyl-6-(1-methylethenyl)-2-cyclohexen-1-yl]-5-pentyl- Preçomais >>
Empresa | No. | Nome do Produto | Cas No. | Pureza | Especificação | Preço | Tempo de actualização | Inquérito |
---|---|---|---|---|---|---|---|---|
1PlusChem | 1P002B4L-1mg |
Phenol, 3-methoxy-2-[(1R,6R)-3-methyl-6-(1-methylethenyl)-2-cyclohexen-1-yl]-5-pentyl- |
1972-05-0 | ≥98% | 1mg |
$126.00 | 2024-06-17 | |
1PlusChem | 1P002B4L-5mg |
Phenol, 3-methoxy-2-[(1R,6R)-3-methyl-6-(1-methylethenyl)-2-cyclohexen-1-yl]-5-pentyl- |
1972-05-0 | ≥98% | 5mg |
$450.00 | 2024-06-17 |
Phenol,3-methoxy-2-[(1R,6R)-3-methyl-6-(1-methylethenyl)-2-cyclohexen-1-yl]-5-pentyl- Literatura Relacionada
-
1. Branched dimerization of Tat peptide improves permeability to HeLa and hippocampal neuronal cells†I. Abrrey Monreal,Qian Liu,Katherine Tyson,Tyler Bland,Doralyn S. Dalisay,Erin V. Adams,Gary A. Wayman,Hector C. Aguilar,Jonel P. Saludes Chem. Commun., 2015,51, 5463-5466
-
Soumen Saha,Ram Kinkar Roy,Sourav Pal Phys. Chem. Chem. Phys., 2010,12, 9328-9338
-
Kang Min Ok,Eun Ok Chi,P. Shiv Halasyamani Chem. Soc. Rev., 2006,35, 710-717
-
Fengwen Kang,Mingying Peng,Xiaobao Yang,Guoping Dong,Guochao Nie,Weijiang Liang,Shanhui Xu,Jianrong Qiu J. Mater. Chem. C, 2014,2, 6068-6076
1972-05-0 (Phenol,3-methoxy-2-[(1R,6R)-3-methyl-6-(1-methylethenyl)-2-cyclohexen-1-yl]-5-pentyl-) Produtos relacionados
- 2137492-85-2(6-Amino-5-(aminomethyl)-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid)
- 2229309-32-2(4-amino-1-(2-methylpyridin-4-yl)cyclohexane-1-carboxylic acid)
- 2138255-90-8(2-(Cyclopropylmethyl)-6-ethyl-3-hydrazinylquinoline)
- 1695856-63-3(N-(2-(2-Bromoethoxy)ethyl)-N-methylpropionamide)
- 946261-78-5(N-4-chloro-3-(1,1-dioxo-1lambda6,2-thiazolidin-2-yl)phenyl-2-(trifluoromethyl)benzamide)
- 2309454-91-7(2-({2-[(Benzyloxy)carbonyl]-4-(3-bromopyridin-4-yl)-1,2-oxazinan-4-yl}oxy)acetic acid)
- 2118874-59-0(methyl 3-amino-2-(3-{(tert-butoxy)carbonylamino}phenyl)propanoate)
- 4430-23-3(3H-2,1lambda6-benzoxathiole-1,1-dione)
- 1538102-91-8(5-(2,2,3,3-Tetramethylcyclopropyl)-1,3,4-thiadiazol-2-amine)
- 2549044-01-9(2-[8-(4-methylbenzoyl)-9-oxo-2H,3H,6H,9H-[1,4]dioxino[2,3-g]quinolin-6-yl]acetamide)
Fornecedores recomendados
Heyuan Broad Spectrum Biotechnology Co., Ltd
Membro Ouro
CN Fornecedor
Reagente

Nanjing jingzhu bio-technology Co., Ltd.
Membro Ouro
CN Fornecedor
A granel

Shanghai Aoguang Biotechnology Co., Ltd
Membro Ouro
CN Fornecedor
A granel

Shanghai Xinsi New Materials Co., Ltd
Membro Ouro
CN Fornecedor
A granel

Hubei Rhino Pharmaceutical Tech Co.,Ltd.
Membro Ouro
CN Fornecedor
Reagente
